molecular formula C9H9FO B7809631 2-Fluoro-4,6-dimethylbenzaldehyde CAS No. 252004-37-8

2-Fluoro-4,6-dimethylbenzaldehyde

Cat. No.: B7809631
CAS No.: 252004-37-8
M. Wt: 152.16 g/mol
InChI Key: APACGCJWLVNAPI-UHFFFAOYSA-N
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Description

2-Fluoro-4,6-dimethylbenzaldehyde: is an aromatic aldehyde with the molecular formula C9H9FO . It is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring, along with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoro-4,6-dimethylbenzaldehyde involves the formylation of 2-fluoro-4,6-dimethylbenzene . This can be achieved through the Vilsmeier-Haack reaction , where the aromatic compound reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction, with careful control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Fluoro-4,6-dimethylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include and .

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as or .

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

2-Fluoro-4,6-dimethylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4,6-dimethylbenzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The compound can form Schiff bases with amines, which are important intermediates in many biochemical reactions. Additionally, the presence of the fluorine atom can influence the compound’s reactivity and interaction with enzymes and receptors, potentially enhancing its biological activity .

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 4-Fluoro-2,6-dimethylbenzaldehyde
  • 2,6-Dimethylbenzaldehyde

Comparison: 2-Fluoro-4,6-dimethylbenzaldehyde is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to 2-Fluorobenzaldehyde, the additional methyl groups in this compound can provide steric hindrance, affecting its interaction with other molecules. Similarly, the presence of the fluorine atom distinguishes it from 2,6-Dimethylbenzaldehyde, potentially enhancing its electron-withdrawing effects and altering its reactivity in substitution reactions .

Properties

IUPAC Name

2-fluoro-4,6-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APACGCJWLVNAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60665492
Record name 2-Fluoro-4,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252004-37-8
Record name 2-Fluoro-4,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60665492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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